Titanium(4+) hydroxide phosphate (1/1/1)

Ion-exchange capacity Sodium uptake Titanium phosphate functional group comparison

Titanium(4+) hydroxide phosphate (1/1/1), stoichiometrically represented as Ti(OH)PO₄, belongs to the broader family of layered titanium(IV) phosphate ion-exchangers. The most extensively characterised material within this functional class is its closely related dihydrogen phosphate monohydrate analogue, TiO(OH)(H₂PO₄)·H₂O (TiP1), which carries exclusively –H₂PO₄ exchange groups rather than the –HPO₄ groups found in conventional amorphous or crystalline α-titanium bis(hydrogenphosphate) (α-TiP).

Molecular Formula HO5PTi
Molecular Weight 159.85 g/mol
CAS No. 178488-22-7
Cat. No. B12552797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium(4+) hydroxide phosphate (1/1/1)
CAS178488-22-7
Molecular FormulaHO5PTi
Molecular Weight159.85 g/mol
Structural Identifiers
SMILES[OH-].[O-]P(=O)([O-])[O-].[Ti+4]
InChIInChI=1S/H3O4P.H2O.Ti/c1-5(2,3)4;;/h(H3,1,2,3,4);1H2;/q;;+4/p-4
InChIKeyRTTONDUBWDAJCA-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium(4+) Hydroxide Phosphate (CAS 178488-22-7) – Defining the H₂PO₄-Functionalised Titanium Phosphate Class for Selective Ion-Exchange Procurement


Titanium(4+) hydroxide phosphate (1/1/1), stoichiometrically represented as Ti(OH)PO₄, belongs to the broader family of layered titanium(IV) phosphate ion-exchangers [1]. The most extensively characterised material within this functional class is its closely related dihydrogen phosphate monohydrate analogue, TiO(OH)(H₂PO₄)·H₂O (TiP1), which carries exclusively –H₂PO₄ exchange groups rather than the –HPO₄ groups found in conventional amorphous or crystalline α-titanium bis(hydrogenphosphate) (α-TiP) [2]. This structural feature fundamentally alters proton availability per functional unit, directly increasing the theoretical ion-exchange capacity and expanding the effective pH working range for divalent metal sorption [3].

Why Generic Titanium Phosphate Ion-Exchangers Cannot Substitute for Titanium(4+) Hydroxide Phosphate (CAS 178488-22-7)


The ion-exchange behaviour of titanium phosphate materials is dictated not by the titanium-oxygen framework alone but by the nature of the phosphate functional group. Conventional amorphous titanium phosphates and crystalline α-TiP (Ti(HPO₄)₂·H₂O) contain predominantly –HPO₄ groups, which carry a single exchangeable proton per phosphorus centre [1]. In contrast, materials with exclusively –H₂PO₄ groups possess two exchangeable protons per functional unit, doubling the theoretical capacity [2]. Substituting a generic –HPO₄-based titanium phosphate for an –H₂PO₄-functionalised phase is therefore functionally equivalent to halving the ion-exchange capacity, compromising both uptake kinetics and equilibrium loading in heavy-metal remediation applications. The quantitative evidence below demonstrates that the presence of solely –H₂PO₄ groups, as found in Ti(OH)PO₄-derived phases, directly translates into measurable performance advantages that are lost with generic substitution.

Titanium(4+) Hydroxide Phosphate (CAS 178488-22-7): Head-to-Head Comparative Performance Data for Procurement Decisions


Sodium Ion-Exchange Capacity: H₂PO₄-Based Titanium Phosphate Delivers 6.3 meq g⁻¹ vs. 2.5–3.8 meq g⁻¹ for –HPO₄-Based Analogues

The Na⁺ uptake of TiO(OH)(H₂PO₄)·H₂O (TiP1) was experimentally determined as 6.3 meq g⁻¹, which represents approximately 62% of its theoretical exchange capacity (TEC) of 10.2 meq g⁻¹ [1]. This value is the highest reported among titanium phosphate ion-exchangers. For comparison, amorphous TiP containing predominantly –HPO₄ groups (aTiP: Ti(OH)₁.₃₆(HPO₄)₁.₃₂·2.3H₂O) achieves only 2.5–3.8 meq g⁻¹ Na⁺ uptake, corresponding to 44–67% of a much lower TEC of 5.6 meq g⁻¹ [1]. Even the crystalline α-Ti(HPO₄)₂·H₂O reaches at most 75% H⁺/Na⁺ exchange only at substantially elevated pH [1].

Ion-exchange capacity Sodium uptake Titanium phosphate functional group comparison

Surface Area and Porosity: BET Surface Area of 114 m² g⁻¹ Significantly Exceeds Typical Titanium Phosphate Sorbents

The TiO(OH)(H₂PO₄)·H₂O (TiP1) sorbent exhibits a BET surface area of 114 m² g⁻¹, of which approximately 90% is external surface area [1]. This value is substantially higher than the surface areas reported for various other titanium phosphate sorbents, including crystalline α-TiP and amorphous mixed –HPO₄/–H₂PO₄ TiP materials, which typically exhibit surface areas below 50 m² g⁻¹ [1]. The combination of high external surface area with an interconnected mesoporous network ensures multiple parallel sorption pathways, directly contributing to the observed fast sorption kinetics.

Surface area Porosity Textural properties Titanium phosphate

Sorption Kinetics: Equilibrium Achieved Within 10–20 Minutes vs. Hours for α-TiP and Mixed-Phase Titanium Phosphates

Kinetic batch experiments demonstrate that TiO(OH)(H₂PO₄)·H₂O (TiP1) reaches sorption equilibrium for divalent transition metal ions (Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Mn²⁺) within 10–20 minutes [1]. In contrast, α-TiP and amorphous mixed –HPO₄/–H₂PO₄ TiP materials typically require hours to reach equilibrium under comparable conditions [1]. The rapid kinetics are attributed to the dominance of chemisorption over intraparticle diffusion in the overall rate-controlling step, facilitated by the high external surface area and mesoporous architecture of the –H₂PO₄-based material [1]. A related study on TiO(OH)(H₂PO₄)·2H₂O (di-hydrate variant) confirmed that lead sorption equilibrium is reached within 30–120 minutes depending on temperature, while zinc reaches equilibrium in just 30 minutes at 65 °C [2].

Sorption kinetics Equilibrium time Pseudo-second-order model Water treatment throughput

Divalent Heavy Metal Sorption Capacity: 1.55 mmol g⁻¹ (3.1 meq g⁻¹) vs. Lower Capacities Reported for –HPO₄-Based Exchangers

The maximum sorption capacity of TiO(OH)(H₂PO₄)·H₂O toward the five studied divalent ions (Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Mn²⁺) was determined as approximately 1.55 mmol g⁻¹, equivalent to 3.1 meq g⁻¹ [1]. This value exceeds the capacities reported for titanium phosphate exchangers composed predominantly of –HPO₄ groups, where a single exchangeable proton per phosphorus centre limits the theoretical maximum [1]. For the di-hydrate analogue TiO(OH)(H₂PO₄)·2H₂O, the sorption capacity for Pb²⁺ reached 2.07 mmol g⁻¹, while for Zn²⁺ it was 1.2 mmol g⁻¹, with a theoretical ion-exchange capacity of 9.6 meq g⁻¹ calculated from the chemical formula [2]. The Temkin isotherm model best described the sorption data for TiP1, indicating a heterogeneous surface energy distribution favourable for multi-component industrial effluents [1].

Heavy metal sorption Copper removal Zinc removal Titanium phosphate capacity

Selectivity Sequence for Transition Metals: Cu²⁺ > Zn²⁺ ≫ Mn²⁺ > Co²⁺, Ni²⁺ Governs Competitive Sorption in Multi-Component Industrial Waters

The selectivity order of divalent metal ions on TiO(OH)(H₂PO₄)·H₂O was experimentally established as Cu²⁺ > Zn²⁺ ≫ Mn²⁺ > Co²⁺, Ni²⁺, following the order of stability of MOH⁺ complexes and the corresponding activation parameters for water molecule exchange in [M(H₂O)₆]²⁺ ions [1]. This selectivity sequence was validated by both sorption isotherm data and EDS surface analysis, confirming that chemical sorption rather than metal hydroxide precipitation governs the uptake mechanism [1]. The pronounced selectivity for Cu²⁺ over Zn²⁺ and for both over Mn²⁺, Co²⁺, and Ni²⁺ is critical in multi-component mine water and industrial effluent scenarios where selective recovery or removal of specific metals is required. For the di-hydrate analogue, the sorbent demonstrated >99.9% removal efficiency for Pb²⁺ and Zn²⁺ at pH 2.5–4.5 within 10 minutes, even in the presence of high calcium ion concentrations typical of mine waters [2].

Selectivity coefficient Transition metal separation Mine water treatment Cu/Zn selectivity

Titanium(4+) Hydroxide Phosphate (CAS 178488-22-7): Procure-to-Application Scenarios Founded on Quantitative Performance Evidence


Closed-Mine Water Remediation: Copper and Zinc Removal to EU Drinking Water Standards

In Northern Sweden's copper and zinc mining districts, TiO(OH)(H₂PO₄)·H₂O (TiP1) was tested on real closed-mine waters containing multiple heavy metals. Post-sorption water quality met EU recommendations for drinking water, demonstrating that the high Na⁺ uptake (6.3 meq g⁻¹), fast kinetics (equilibrium <20 min), and pronounced Cu²⁺/Zn²⁺ selectivity translate into regulatory-compliant remediation outcomes in field-relevant conditions [1]. The material's ability to function at the natural pH of mine waters (3.9–7.2) without pH adjustment further simplifies process design.

Industrial Wastewater Polishing: Lead and Zinc Removal with >99.9% Efficiency at Acidic pH

The di-hydrate analogue TiO(OH)(H₂PO₄)·2H₂O achieved >99.9% removal of Pb²⁺ and Zn²⁺ from simulated industrial wastewater at pH 2.5–4.5 within 10 minutes of contact time, and maintained this performance in the presence of competing Ca²⁺ ions at concentrations typical of electroplating and textile mill effluents [2]. The sorption capacity of 2.07 mmol g⁻¹ for Pb²⁺ and the rapid kinetics make this material a viable alternative to chemical precipitation for low-concentration polishing steps where sludge minimization is a priority.

Nuclear and Radiochemical Waste Streams: Selective Cesium and Strontium Sorption

Amorphous titanium hydroxyphosphate materials structurally related to Ti(OH)PO₄ have been evaluated for Cs⁺ and Sr²⁺ removal from liquid radioactive waste. Ion exchangers based on titanium phosphate are reported to be the most efficient among inorganic sorbents for removing induced radioactive isotopes of corrosion products (Co, Mn, Zn radionuclides), a performance attributed to the formation of weakly dissociating compounds between transition metal ions and the phosphate functional groups in the sorbent phase [3]. The H₂PO₄ functionality extends the pH working range into moderately acidic conditions relevant to nuclear process streams.

Selective Zinc Recovery in the Presence of Nickel and Cobalt from Hydrometallurgical Leachates

The selectivity sequence Cu²⁺ > Zn²⁺ ≫ Mn²⁺ > Co²⁺, Ni²⁺ established for TiP1 [1] makes this material suitable for hydrometallurgical circuits where zinc must be separated from nickel and cobalt co-contaminants. The strong discrimination between Zn²⁺ and Ni²⁺/Co²⁺ is not observed in α-zirconium phosphate exchangers, where Ni²⁺ sorbs more strongly than Co²⁺. Procurement of H₂PO₄-functionalised titanium phosphate therefore enables a separation that generic metal(IV) phosphate ion-exchangers cannot deliver.

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